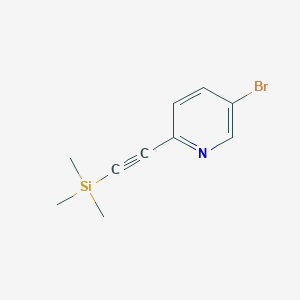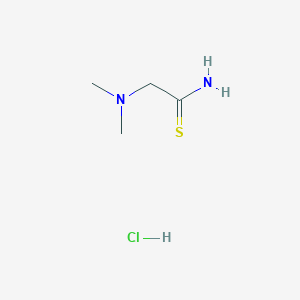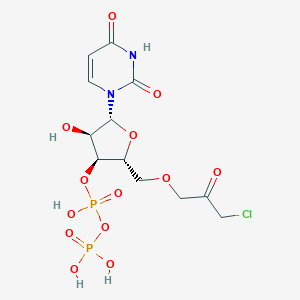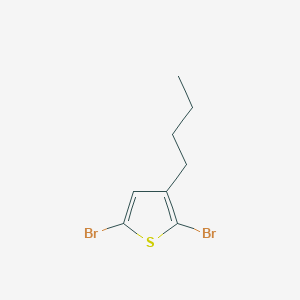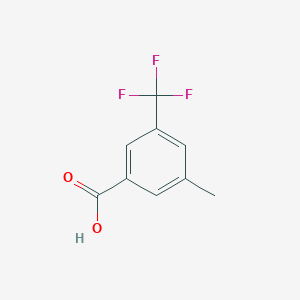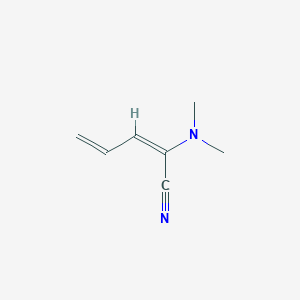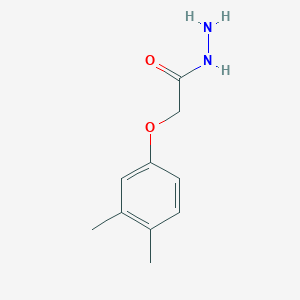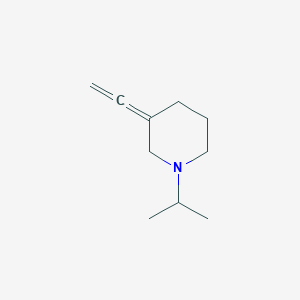
3-Fluoromethyl ofloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoromethyl ofloxacin is a synthetic antibiotic that has been developed as a potential treatment for bacterial infections. It is a derivative of ofloxacin, which is a broad-spectrum antibiotic that is commonly used to treat a variety of bacterial infections. The addition of the fluoromethyl group to ofloxacin has been shown to increase its potency and selectivity, making it a promising candidate for further development.
Mecanismo De Acción
The mechanism of action of 3-Fluoromethyl ofloxacin is similar to that of other fluoroquinolone antibiotics. It works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are enzymes that are essential for bacterial DNA replication and transcription. By interfering with these processes, this compound prevents the bacteria from proliferating and ultimately leads to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it has a high affinity for bacterial DNA gyrase and topoisomerase IV, and that it is rapidly taken up by bacterial cells. In vivo studies have shown that it is well-tolerated in animals, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Fluoromethyl ofloxacin for lab experiments is its broad-spectrum activity against a wide range of bacterial pathogens. This makes it a useful tool for studying the mechanisms of bacterial pathogenesis and for screening potential antibacterial agents. However, one limitation of using this compound in lab experiments is that it is a synthetic compound and may not accurately reflect the activity of natural antibacterial agents.
Direcciones Futuras
There are several potential future directions for research on 3-Fluoromethyl ofloxacin. One area of interest is the development of new derivatives with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans, in order to determine its potential as a clinical antibiotic. Additionally, research on the mechanisms of bacterial resistance to this compound could provide insights into new strategies for combating antibiotic resistance.
Métodos De Síntesis
The synthesis of 3-Fluoromethyl ofloxacin involves the reaction of ofloxacin with a fluoromethylating agent. The reaction is typically carried out under mild conditions, using a suitable solvent and a catalyst to facilitate the reaction. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-Fluoromethyl ofloxacin has been the subject of extensive scientific research, with a particular focus on its antibacterial properties. Studies have shown that it is effective against a wide range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. It has also been shown to have a lower propensity for inducing bacterial resistance than other antibiotics, making it a potentially valuable addition to the arsenal of antibiotics available to clinicians.
Propiedades
Número CAS |
113472-55-2 |
|---|---|
Fórmula molecular |
C18H19F2N3O4 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
7-fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C18H19F2N3O4/c1-21-2-4-22(5-3-21)15-13(20)6-11-14-17(15)27-9-10(7-19)23(14)8-12(16(11)24)18(25)26/h6,8,10H,2-5,7,9H2,1H3,(H,25,26) |
Clave InChI |
FMJGSQONNDISRF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)CF)F |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)CF)F |
Sinónimos |
3-fluoromethyl ofloxacin 9-fluoro-3-fluoromethyl-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)(1,4)-benzoxazine-6-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
